molecular formula C47H75N11O18 B12374873 DOTA-Tyr-Lys-DOTA

DOTA-Tyr-Lys-DOTA

カタログ番号: B12374873
分子量: 1082.2 g/mol
InChIキー: IUTKDJGNKHMSFA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DOTA-Tyr-Lys-DOTA is a small molecule hapten based on DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This compound exhibits rapid clearance and low whole-body retention, making it suitable for pretargeted radioimmunotherapy studies .

準備方法

Synthetic Routes and Reaction Conditions

DOTA-Tyr-Lys-DOTA can be synthesized using solid-phase synthesis techniques. One efficient method involves the preparation of DOTA from a cyclen precursor on solid-phase support. This method allows for the site-specific introduction of DOTA into peptides, facilitating the development of DOTA-linked molecular imaging and therapy agents .

Industrial Production Methods

The industrial production of this compound typically involves the use of commercial DOTA-tris (t-Bu ester) as a starting material. This compound is then linked to peptides on solid-phase support, followed by radiolabeling with isotopes such as Gallium-68 .

化学反応の分析

Types of Reactions

DOTA-Tyr-Lys-DOTA undergoes various chemical reactions, including:

    Chelation: Forms stable complexes with metal ions.

    Substitution: Can be functionalized with different peptides or proteins.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are DOTA-linked peptides and radiolabeled compounds, which are used for imaging and therapeutic purposes .

科学的研究の応用

DOTA-Tyr-Lys-DOTA has a wide range of scientific research applications, including:

    Chemistry: Used as a chelating agent to form stable complexes with metal ions.

    Biology: Employed in the study of molecular interactions and cellular localization.

    Medicine: Utilized in pretargeted radioimmunotherapy for cancer treatment.

    Industry: Applied in the development of nanomaterials and biosensors

作用機序

DOTA-Tyr-Lys-DOTA exerts its effects through its ability to form stable complexes with metal ions. These complexes can be used for targeted imaging and therapy. The compound’s rapid clearance and low whole-body retention make it ideal for pretargeted radioimmunotherapy, where it targets specific molecular pathways and receptors .

類似化合物との比較

Similar Compounds

Uniqueness

DOTA-Tyr-Lys-DOTA is unique due to its rapid clearance and low whole-body retention, making it particularly suitable for pretargeted radioimmunotherapy. Its ability to form stable complexes with metal ions and its versatility in functionalization with different peptides or proteins further enhance its applicability in various scientific fields .

特性

分子式

C47H75N11O18

分子量

1082.2 g/mol

IUPAC名

2-[[3-(4-hydroxyphenyl)-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-6-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexanoic acid

InChI

InChI=1S/C47H75N11O18/c59-35-6-4-34(5-7-35)25-37(49-39(61)27-52-11-15-55(30-42(66)67)19-23-58(33-45(72)73)24-20-56(16-12-52)31-43(68)69)46(74)50-36(47(75)76)3-1-2-8-48-38(60)26-51-9-13-53(28-40(62)63)17-21-57(32-44(70)71)22-18-54(14-10-51)29-41(64)65/h4-7,36-37,59H,1-3,8-33H2,(H,48,60)(H,49,61)(H,50,74)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,75,76)

InChIキー

IUTKDJGNKHMSFA-UHFFFAOYSA-N

正規SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCCCC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。